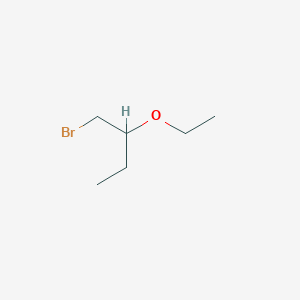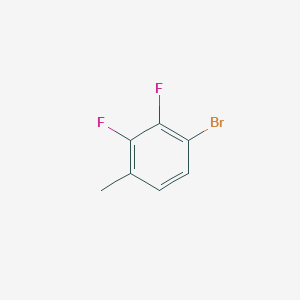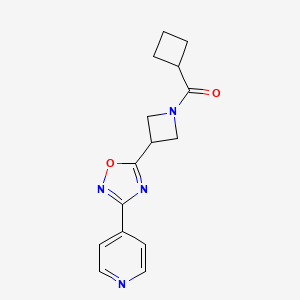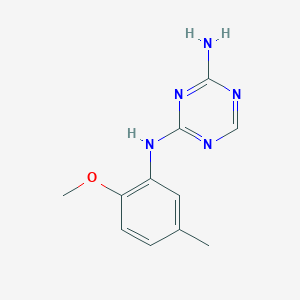![molecular formula C17H15Cl2N3O B2638407 1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 892474-50-9](/img/structure/B2638407.png)
1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, also known as MK-1775, is a small molecule inhibitor of the checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, which is activated when cells experience DNA damage. MK-1775 has been extensively studied for its potential as an anti-cancer agent due to its ability to sensitize cancer cells to DNA-damaging agents.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural characterization of related compounds. For example, the synthesis of novel urea derivatives, including those with dichlorophenyl and indolyl components, has been explored to evaluate their potential biological activities. These synthesis processes involve various chemical reactions, offering insights into the structural properties and potential applications of such compounds in medicinal chemistry (Ling et al., 2008).
Biological Activity
Research has also explored the biological activities of compounds with structures similar to "1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea." For instance, compounds with dichlorophenyl and indolyl groups have been investigated for their antitumor activities, demonstrating the potential for these types of molecules in developing therapeutic agents for treating various diseases (Efimova et al., 2023).
Environmental Impact and Degradation
Some studies have focused on the environmental impact and degradation of related compounds, such as diuron and its metabolites, in natural waters and marine sediments. These works aim to understand the persistence, toxicity, and breakdown products of such chemicals in the environment, highlighting the importance of monitoring and managing the ecological effects of synthetic compounds (Gatidou et al., 2005, Gatidou et al., 2004).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(23)22-13-3-4-14(18)15(19)8-13/h2-8,21H,9H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKHZDMDWHEXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)


![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)

![[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2638331.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2638335.png)
![1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638336.png)
![(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2638338.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2638340.png)

![tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate](/img/structure/B2638346.png)